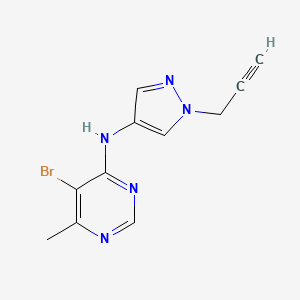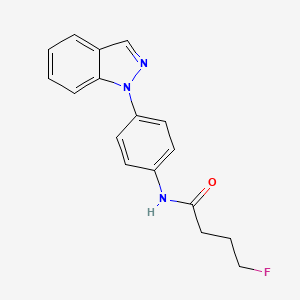
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide, also known as LDK378 or ceritinib, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a selective inhibitor of ALK that binds to the kinase domain of the protein and prevents its activation. ALK activation leads to downstream signaling pathways that promote cell growth and survival. By inhibiting ALK, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide blocks these pathways and induces cell death in ALK-positive NSCLC cells.
Biochemical and Physiological Effects:
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been shown to inhibit the growth and survival of ALK-positive NSCLC cells in vitro and in vivo. In addition, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported to induce apoptosis, or programmed cell death, in these cells. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has also been shown to inhibit the growth of tumors in mouse xenograft models of ALK-positive NSCLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a potent and selective inhibitor of ALK that has been extensively studied in preclinical and clinical settings. Its efficacy in the treatment of ALK-positive NSCLC has been demonstrated in multiple clinical trials, making it a promising therapeutic option for this patient population. However, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has limitations in terms of its toxicity profile and potential for drug resistance. Further research is needed to optimize its dosing and combination with other therapies to improve its efficacy and minimize its side effects.
Direcciones Futuras
For 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide research include the development of novel ALK inhibitors with improved efficacy and safety profiles, the identification of biomarkers that predict response to ALK inhibitors, and the exploration of combination therapies that target multiple signaling pathways involved in NSCLC. In addition, research is needed to understand the mechanisms of resistance to ALK inhibitors and to develop strategies to overcome this resistance. Finally, the potential use of ALK inhibitors in other cancer types that harbor ALK rearrangements, such as lymphoma and neuroblastoma, should be explored.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide involves a series of chemical reactions that start with the condensation of 4-fluoroaniline and 4-bromo-1-butanol to form the intermediate 4-fluoro-N-(4-hydroxybutyl)aniline. This intermediate is then reacted with indazole-1-carboxylic acid to form the final product, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide. The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported in several publications, including a patent application filed by Novartis Pharmaceuticals Corporation.
Aplicaciones Científicas De Investigación
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of ALK-positive NSCLC. ALK is a receptor tyrosine kinase that is aberrantly activated in a subset of NSCLC patients, leading to uncontrolled cell growth and survival. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide inhibits the activity of ALK and has shown significant antitumor activity in preclinical models of ALK-positive NSCLC.
Clinical trials have demonstrated the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in the treatment of ALK-positive NSCLC patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor. In a phase I trial, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide showed an overall response rate of 58% and a median progression-free survival of 7.0 months in ALK-positive NSCLC patients who had previously received crizotinib (Shaw et al., 2014). Subsequent phase II and III trials confirmed the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in this patient population, leading to its approval by the US Food and Drug Administration in 2014.
Propiedades
IUPAC Name |
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAGUGSIUUWUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

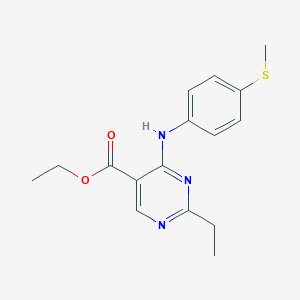
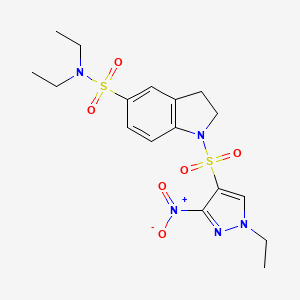
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
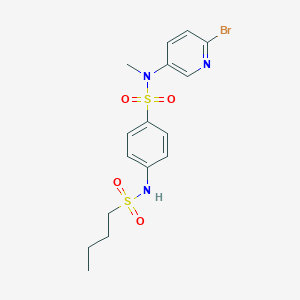
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)
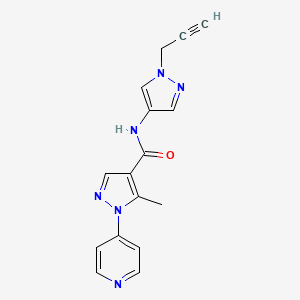
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
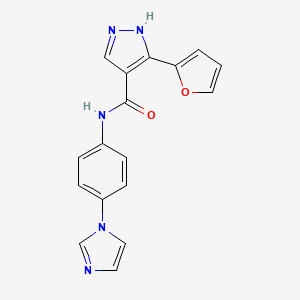
![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
